molecular formula C11H20O B095594 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol CAS No. 16423-26-0

2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol

Cat. No.: B095594
CAS No.: 16423-26-0
M. Wt: 168.28 g/mol
InChI Key: DUINBOMGEZFPDK-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by its bicyclic structure, which includes a norbornane skeleton with a hydroxyl group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, affecting the compound’s overall conformation and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-norbornanol: Similar structure with a hydroxyl group on the norbornane skeleton.

    3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol: Another compound with a similar bicyclic structure and hydroxyl group.

Uniqueness

2-(6,6-Dimethyl-5-bicyclo[22The endo configuration provides distinct stereochemical properties compared to its exo counterparts .

Properties

CAS No.

16423-26-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol

InChI

InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3

InChI Key

DUINBOMGEZFPDK-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)C1CCO)C

Canonical SMILES

CC1(C2CCC(C2)C1CCO)C

16423-26-0
16503-26-7
2226-08-6

Origin of Product

United States

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